molecular formula C18H15Cl4N3OS B1681387 Sal003 CAS No. 1164470-53-4

Sal003

Cat. No. B1681387
M. Wt: 463.2 g/mol
InChI Key: TVNBASWNLOIQML-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sal003 is a potent and cell-permeable eIF-2a phosphatase inhibitor . It plays a key role in the regulation of protein synthesis and has significant effects on synaptic plasticity and long-term memory consolidation .


Synthesis Analysis

Sal003 has been shown to inhibit apoptosis and extracellular matrix degradation by suppressing the endoplasmic reticulum stress pathway . It has also been found to regulate ER stress signaling pathways .


Molecular Structure Analysis

The empirical formula of Sal003 is C18H15Cl4N3OS . It has a molecular weight of 463.21 .


Chemical Reactions Analysis

Sal003 has been found to inhibit Tg-induced apoptosis of NP cells and ECM degradation by regulating ER stress signaling pathways .


Physical And Chemical Properties Analysis

Sal003 is a white to off-white powder that is soluble in DMSO . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

1. Intervertebral Disc Degeneration

  • Application Summary : Sal003 has been studied for its protective effects against intervertebral disc degeneration (IVDD). IVDD is characterized by the death of nucleus pulposus cells and degradation of the extracellular matrix, which can be explained by endoplasmic reticulum (ER) stress .
  • Methods of Application : In the study, Thapsigargin-stimulated rat nucleus pulposus cells and a needle puncture-induced intervertebral disc degeneration rat model were used to explore the protective effects of Sal003 .
  • Results : Sal003 inhibited apoptosis and extracellular matrix degradation by suppressing the endoplasmic reticulum stress pathway. The therapeutic effects of Sal003 were also observed in the intervertebral disc degeneration rat model, as evidenced by improved degeneration along with decreased apoptosis and extracellular matrix degradation in intervertebral discs .

2. Phosphorylation & Dephosphorylation

  • Application Summary : Sal003 is primarily used for Phosphorylation & Dephosphorylation applications .
  • Methods of Application : Sal003 is a small molecule/inhibitor that controls the biological activity of eIF-2α .

3. eIF2alpha Phosphatase Inhibition

  • Application Summary : Sal003 is a cell-permeable eIF2α phosphatase inhibitor .
  • Methods of Application : Sal003 is a synthetic compound that is soluble in DMSO to 100 mM .

Safety And Hazards

Users are advised to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Sal003 has been shown to have potential as a treatment for intervertebral disc degeneration . Future research will focus on the protective effects of Sal003 on stress-related apoptosis and ECM degradation in human NP cells and the possible interactions between Sal003 and other pathways .

properties

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNBASWNLOIQML-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide

CAS RN

1164470-53-4, 301359-91-1
Record name (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sal003
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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